1,1,2,2,3,3-Hexafluorocyclobutane

Semiconductor manufacturing Plasma etching High aspect ratio etching

1,1,2,2,3,3-Hexafluorocyclobutane (CAS 55101-70-7), also referred to as C4H2F6-cyclo, is a hydrofluorocarbon (HFC) and a specialized cyclic organofluorine compound. As an HFC, its structure contains no chlorine, which fundamentally eliminates any potential for ozone depletion, a critical regulatory and environmental differentiator from chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) alternatives.

Molecular Formula C4H2F6
Molecular Weight 164.05 g/mol
CAS No. 55101-70-7
Cat. No. B14630847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2,3,3-Hexafluorocyclobutane
CAS55101-70-7
Molecular FormulaC4H2F6
Molecular Weight164.05 g/mol
Structural Identifiers
SMILESC1C(C(C1(F)F)(F)F)(F)F
InChIInChI=1S/C4H2F6/c5-2(6)1-3(7,8)4(2,9)10/h1H2
InChIKeyDGLFZUBOMRZNQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2,3,3-Hexafluorocyclobutane (CAS 55101-70-7): Sourcing and Baseline Properties for Advanced Semiconductor and Dielectric Applications


1,1,2,2,3,3-Hexafluorocyclobutane (CAS 55101-70-7), also referred to as C4H2F6-cyclo, is a hydrofluorocarbon (HFC) and a specialized cyclic organofluorine compound. As an HFC, its structure contains no chlorine, which fundamentally eliminates any potential for ozone depletion, a critical regulatory and environmental differentiator from chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) alternatives [1]. Its molecular formula is C4H2F6 with a molecular weight of 164.05 g/mol [2]. It exists as a low-boiling, non-flammable fluid [3], and its specific fluorination pattern and cyclic structure directly influence its properties as a plasma etching gas and a synthetic building block, which are the focus of the differentiation evidence below.

Why 1,1,2,2,3,3-Hexafluorocyclobutane is Not Interchangeable with Other Fluorocarbon Gases or Cyclobutane Isomers


The performance of a fluorocarbon in applications such as plasma etching, dielectric insulation, or chemical synthesis is exquisitely sensitive to its molecular structure. Direct substitution of 1,1,2,2,3,3-hexafluorocyclobutane with other in-class compounds like octafluorocyclobutane (C4F8), hexafluorocyclobutene (c-C4F6), or even structural isomers (e.g., trans-1,1,2,2,3,4-hexafluorocyclobutane) is not feasible without altering key process or material outcomes. The presence and position of hydrogen atoms, the degree of fluorination, and the molecule's geometry dictate its dissociation behavior in plasma [1], its global warming potential (GWP) [2], its physical properties like boiling point [3], and its chemical reactivity. The following quantitative evidence demonstrates these precise points of differentiation that govern scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 1,1,2,2,3,3-Hexafluorocyclobutane (CAS 55101-70-7) vs. Primary Alternatives


Plasma Etching: Higher Etch Rate vs. C4F8 and C4F6 in Maskless ONON Stack Etching

In a comparative study of maskless etching of oxide/nitride/oxide/nitride (ONON) stacked structures for advanced 3D NAND memory, a gas mixture based on 1,1,2,2,3,3-hexafluorocyclobutane (C4H2F6-cyclo) demonstrated the highest etch rates when compared directly against analogous processes using the industry standards octafluorocyclobutane (C4F8) and hexafluorocyclobutene (C4F6). This superior etch rate is a critical process throughput parameter [1].

Semiconductor manufacturing Plasma etching High aspect ratio etching

Plasma Process: Superior Sidewall Profile Control vs. C4F8 and C4F6 in High Aspect Ratio Etching

Beyond etch rate, the preservation of precise feature geometry is paramount. In the same maskless ONON stack etching study, the change in horizontal critical dimension (CD), a measure of isotropic etching and bowing, was found to be lowest for the C4H2F6-based gas. This indicates superior sidewall protection and better maintenance of the intended etch profile compared to C4F8 and C4F6 [1].

Semiconductor manufacturing Plasma etching Sidewall passivation

Environmental Performance: Zero Ozone Depletion Potential vs. Chlorinated Cyclobutane Derivatives

A primary driver for the development of hydrofluorocarbons like 1,1,2,2,3,3-hexafluorocyclobutane is their inherent lack of chlorine, resulting in a calculated Ozone Depletion Potential (ODP) of zero. This stands in stark contrast to its chlorinated precursor and potential alternative, 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane (R-316c), which has been measured to have a significant ODP [1]. The target compound's chlorine-free nature is a key patent claim [2].

Environmental compliance Sustainable chemistry Regulatory affairs

Plasma Chemistry: Lower Molecular Dissociation vs. Linear C4H2F6 Isomers

The cyclic structure of 1,1,2,2,3,3-hexafluorocyclobutane imparts a distinct advantage in plasma processing. When compared to linear C4H2F6 isomers (e.g., hexafluoroisobutylene and hexafluoro-2-butene) under identical conditions, the cyclic isomer exhibits a lower degree of molecular dissociation in the plasma [1]. This leads to a different distribution of reactive species and enables the maintenance of a higher F/C ratio in the plasma, which is crucial for achieving high selectivity in certain etch applications.

Plasma diagnostics Reactive ion etching Etch selectivity

High-Impact Application Scenarios for 1,1,2,2,3,3-Hexafluorocyclobutane Based on Validated Differentiation Evidence


High-Throughput, Precise Etching of Maskless 3D NAND Staircase Structures

The demonstrated superiority of 1,1,2,2,3,3-hexafluorocyclobutane in achieving higher etch rates while minimizing horizontal CD loss in maskless ONON stack etching directly supports its use as a high-value process gas for advanced 3D NAND flash memory manufacturing. Replacing C4F8 or C4F6 with this compound can increase wafer throughput and improve critical dimension control during staircase formation, directly impacting production efficiency and device yield [1].

Environmentally Compliant Replacement for Ozone-Depleting Cyclobutanes in Etching and Cleaning

For semiconductor fabs and other industrial users seeking to eliminate ozone-depleting substances from their processes, 1,1,2,2,3,3-hexafluorocyclobutane offers a direct, drop-in replacement strategy for processes currently using chlorinated cyclobutanes like R-316c. Its zero ODP profile provides immediate regulatory compliance and reduces environmental footprint without necessitating a fundamental change in the process's physical or chemical approach [2] [3].

Plasma Process Development for Next-Generation High-Aspect-Ratio Contact (HARC) Etching

The unique plasma chemistry arising from the lower dissociation rate of this cyclic C4H2F6 isomer provides a distinct knob for process engineers to tune. This characteristic is particularly valuable in developing advanced HARC etching processes for DRAM and logic devices, where achieving extremely high selectivity between SiO2 and mask materials (like amorphous carbon) is a critical challenge. The ability to maintain a high F/C ratio and a population of high-mass ions enables more selective and anisotropic etching profiles [4].

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